5-{[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamoyl}pentanoic acid
Description
5-{[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamoyl}pentanoic acid is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a pyridine ring, connected to a pentanoic acid moiety through a carbamoyl linkage
Properties
IUPAC Name |
6-oxo-6-[(2-pyrazol-1-ylpyridin-3-yl)amino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-12(6-1-2-7-13(20)21)17-11-5-3-8-15-14(11)18-10-4-9-16-18/h3-5,8-10H,1-2,6-7H2,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNZWQRWZOSTLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CC=N2)NC(=O)CCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamoyl}pentanoic acid typically involves multi-step organic reactions One common method starts with the preparation of the pyrazole and pyridine intermediates These intermediates are then coupled using carbamoylation reactions under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using high-yield reactions, minimizing by-products, and employing cost-effective reagents. The process may also involve purification steps such as recrystallization or chromatography to ensure the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-{[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamoyl}pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as halides or alkyl groups.
Scientific Research Applications
5-{[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamoyl}pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its heterocyclic structure.
Industry: The compound may be used in the production of advanced materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-{[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamoyl}pentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The heterocyclic structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-{[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamoyl}butanoic acid
- 5-{[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamoyl}hexanoic acid
- 5-{[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamoyl}propanoic acid
Uniqueness
5-{[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamoyl}pentanoic acid is unique due to its specific chain length and the presence of both pyrazole and pyridine rings. This combination of structural features provides distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
5-{[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamoyl}pentanoic acid is a synthetic organic compound belonging to the class of heterocyclic compounds. It features a unique structure that includes a pyrazole ring fused with a pyridine ring, connected to a pentanoic acid moiety through a carbamoyl linkage. This structural complexity contributes to its biological activity, making it a subject of interest in various fields of research.
The molecular formula of 5-{[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamoyl}pentanoic acid is with a molecular weight of 288.30 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.30 g/mol |
| CAS Number | 1178063-29-0 |
The biological activity of 5-{[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamoyl}pentanoic acid is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The heterocyclic structure allows for binding at active sites, potentially leading to inhibition or activation of various biological pathways. Notably, it has been investigated for its role as an inhibitor of the ALK5 (TGFβ receptor I kinase), which is involved in fibrotic processes.
Biological Activity and Applications
Research indicates that compounds similar to 5-{[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamoyl}pentanoic acid exhibit significant biological activities:
Inhibitory Effects on ALK5
A study highlighted the potential of 2-(1H-pyrazol-1-yl)pyridines, including derivatives like 5-{[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamoyl}pentanoic acid, as inhibitors of ALK5. These compounds demonstrated dose-dependent reductions in TGFβ-induced fibrotic gene expression in human fibroblasts and showed efficacy in rat wound repair models .
Antiplatelet Activity
Another area of investigation involves the use of pyrazole derivatives as P2Y12 antagonists for treating cardiovascular diseases. These compounds have shown promise in exerting antithrombotic effects, which could be beneficial for preventing thromboembolic disorders .
Case Studies
Several studies have demonstrated the biological relevance of related compounds:
- Fibrosis Prevention : In a study focusing on ALK5 inhibitors, it was found that derivatives similar to 5-{[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamoyl}pentanoic acid reduced fibrotic gene expression significantly when applied in vitro and in vivo models, suggesting therapeutic potential for preventing dermal scarring .
- Cardiovascular Applications : Research has indicated that pyrazole-based compounds can effectively inhibit platelet aggregation, providing a foundation for developing new antiplatelet therapies aimed at reducing cardiovascular risks associated with thrombosis .
Comparative Analysis
To better understand the unique properties and potential applications of 5-{[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamoyl}pentanoic acid, a comparison with similar compounds is useful:
| Compound Name | Biological Activity |
|---|---|
| 5-{[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamoyl}butanoic acid | Inhibitor of ALK5 |
| 5-{[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamoyl}hexanoic acid | Potential anti-inflammatory effects |
| 5-{[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamoyl}propanoic acid | Antiplatelet activity |
Q & A
Basic: What structural features define 5-{[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamoyl}pentanoic acid, and how are they validated?
The compound features a pyridinyl core substituted at position 3 with a pyrazole ring via a carbamoyl linker, attached to a pentanoic acid chain. Structural validation typically employs:
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., LCMS data showing m/z 730 [M+H]+ in related analogs) .
- NMR spectroscopy to resolve the pyridinyl-pyrazole carbamoyl linkage and pentanoic acid chain, with specific attention to coupling patterns in the pyridine (δ 8.2–8.8 ppm) and pyrazole (δ 6.5–7.5 ppm) regions .
- HPLC retention time analysis (e.g., 1.58 minutes under TFA-modified conditions) to confirm purity and identity .
Basic: What synthetic strategies are reported for carbamoyl-linked pyridinyl-pyrazole derivatives?
Key methodologies include:
- Carbamoyl coupling : Reacting 2-(1H-pyrazol-1-yl)pyridin-3-amine with activated pentanoic acid derivatives (e.g., N-hydroxysuccinimide esters) under mild basic conditions (e.g., DIPEA in DMF) to form the carbamoyl bond .
- Protecting group strategies : Use of tert-butoxycarbonyl (Boc) groups for amine protection during synthesis, followed by acidic deprotection (e.g., TFA) .
- Purification : Reverse-phase chromatography (C18 columns, acetonitrile/water gradients) to isolate the target compound .
Basic: What analytical methods are recommended for assessing purity and stability?
- HPLC-UV/ELSD : Employ ammonium acetate buffers (pH 6.5) with acetonitrile gradients for baseline separation of carbamoyl derivatives .
- Forced degradation studies : Exposure to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions to identify degradation products via LC-MS .
- Stability testing : Storage at −20°C under nitrogen to prevent hydrolysis of the carbamoyl group .
Advanced: How does the pyrazolyl-pyridine moiety influence α7 nicotinic acetylcholine receptor (α7 nAChR) binding selectivity?
The pyridinyl-pyrazole scaffold mimics endogenous acetylcholine’s cationic head, enabling π-π stacking with Trp149 in the α7 nAChR ligand-binding domain. Selectivity over α3β4 nAChR is achieved by:
- Substituent tuning : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the pyridine ring reduces off-target binding .
- In vitro assays : Competitive binding studies using [³H]MLA (α7-specific antagonist) and electrophysiology in HEK293 cells expressing α7/α3β4 receptors to quantify EC₅₀ and IC₅₀ values .
Advanced: What in vivo models are suitable for evaluating cognitive enhancement effects?
- Novel object recognition (NOR) in rodents : Measures short-term memory via exploration time ratios (novel vs. familiar objects). Dosing at 1–10 mg/kg (oral) pre-testing shows efficacy .
- Auditory sensory gating : Electrophysiological recording of hippocampal CA3-CA1 responses to paired auditory stimuli. Improved gating (reduced P50/N100 amplitude ratio) indicates α7 nAChR activation .
- Pharmacokinetic profiling : Plasma and brain tissue sampling post-administration to correlate exposure (AUC, Cₘₐₓ) with behavioral outcomes .
Advanced: How can discrepancies in metabolic stability data across species be resolved?
- In vitro microsomal assays : Compare human vs. rodent liver microsomes to identify species-specific CYP450 metabolism (e.g., CYP3A4-mediated oxidation of the pyrazole ring) .
- Metabolite identification : LC-HRMS/MS to detect species-specific metabolites (e.g., hydroxylation at the pentanoic acid chain in rats vs. glucuronidation in humans) .
- Computational modeling : Use QSAR to predict metabolic soft spots and guide structural modifications (e.g., fluorination to block oxidation) .
Advanced: What strategies address low solubility in aqueous buffers for in vitro assays?
- Co-solvent systems : Use 10% DMSO/PBS (v/v) with sonication to achieve 50–100 µM working concentrations .
- Prodrug derivatization : Synthesize ester prodrugs (e.g., ethyl ester of pentanoic acid) to enhance permeability, followed by esterase-mediated hydrolysis in plasma .
- Nanoparticle encapsulation : Formulate with PEGylated liposomes (size <200 nm) to improve bioavailability in cell-based assays .
Advanced: How can structural analogs optimize blood-brain barrier (BBB) penetration?
- LogP optimization : Target a calculated LogP of 2–3 (e.g., via alkyl chain truncation or fluorination) to balance passive diffusion .
- P-glycoprotein (P-gp) efflux assays : Use MDCK-MDR1 cells to screen for P-gp substrate liability. Replace pyridine with less polar heterocycles (e.g., thiazole) to reduce efflux .
- In situ perfusion : Quantify brain uptake in rodents using LC-MS/MS to measure compound levels in cerebrospinal fluid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
